molecular formula C12H17NO2 B2542623 Methyl 3-(benzyl(methyl)amino)propanoate CAS No. 17946-01-9

Methyl 3-(benzyl(methyl)amino)propanoate

Cat. No.: B2542623
CAS No.: 17946-01-9
M. Wt: 207.273
InChI Key: KFBMLSVBKSZULA-UHFFFAOYSA-N
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Description

Contextual Significance of Amino Acid Esters in Organic Synthesis

Amino acid esters are a critically important class of compounds in the field of organic synthesis. They serve as fundamental building blocks for a vast array of more complex molecules, including peptides, peptidomimetics, and a wide range of pharmaceuticals and biologically active natural products. The ester functionality provides a convenient handle for purification and can prevent the free carboxylic acid from participating in undesired side reactions during synthesis.

Within this class, β-amino acid esters are particularly significant. These structural motifs are found in numerous biologically active molecules that exhibit a wide spectrum of activities, including anticancer, antiviral, antibacterial, and antipsychotic properties. The strategic placement of the amino group at the β-position relative to the carbonyl group imparts unique conformational properties to the molecules that contain them, influencing their biological targets and activities. The synthesis of β-amino acid esters is a well-explored area of research, with methods like the Michael addition of amines to α,β-unsaturated esters being a common and effective strategy.

Overview of Methyl 3-(benzyl(methyl)amino)propanoate as a Research Scaffold

This compound serves as an excellent example of a protected β-amino acid ester used as a research scaffold. In this molecule, the nitrogen atom is functionalized with both a methyl group and a benzyl (B1604629) group. The benzyl group often functions as a protecting group for the secondary amine. This is a common strategy in multi-step synthesis where the reactivity of a particular functional group needs to be temporarily masked while transformations are carried out elsewhere in the molecule.

The utility of this compound as a synthetic intermediate is clearly demonstrated in its conversion to methyl 3-(methylamino)propanoate. chemicalbook.com In this transformation, the benzyl group is selectively removed through catalytic hydrogenation, a process known as debenzylation. chemicalbook.com This reaction unmasks the N-methylamino group, making it available for subsequent reactions, such as acylation or alkylation, to build more complex structures. The ester group remains intact during this process and can be hydrolyzed or otherwise transformed in a later step.

This deprotection strategy highlights the role of this compound as a valuable intermediate. It allows chemists to introduce a specific N-methyl-β-alanine ester fragment into a molecule and then, at the desired stage, expose the secondary amine for further elaboration. This controlled, stepwise approach is fundamental to the rational design and synthesis of complex target molecules in medicinal chemistry and materials science.

Table 2: Research Findings on the Application of this compound as a Synthetic Intermediate

Reaction Type Starting Material Reagents & Conditions Product Significance Reference

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[benzyl(methyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(9-8-12(14)15-2)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBMLSVBKSZULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OC)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Benzyl Methyl Amino Propanoate

Strategies for Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen bonds is central to the synthesis of Methyl 3-(benzyl(methyl)amino)propanoate. The structure contains two such bonds to the nitrogen atom: one to a benzyl (B1604629) group and one to a methyl group. Synthetic strategies can be designed to form these bonds sequentially or by utilizing a pre-functionalized starting material.

A primary and highly effective method is the sequential N-alkylation of a primary amine. This typically involves two main steps:

Aza-Michael Addition: The synthesis can be initiated with a conjugate addition (Aza-Michael reaction) of benzylamine (B48309) to an acrylic ester, such as methyl acrylate (B77674). This reaction directly forms the β-amino ester backbone and establishes the benzyl-nitrogen bond. The reaction is often performed neat or in a protic solvent like methanol (B129727) and can proceed at room temperature or with gentle heating. This approach yields the secondary amine precursor, Methyl 3-(benzylamino)propanoate. cymitquimica.com

N-Methylation: The resulting secondary amine is then subjected to N-methylation to introduce the final methyl group and form the desired tertiary amine. A widely applied method for this transformation uses a strong base, such as sodium hydride, to deprotonate the amine, followed by the addition of a methylating agent like methyl iodide. monash.edu This classic procedure is highly effective for the N-alkylation of N-acyl and N-carbamoyl amino acids and is adaptable for this synthesis. monash.edu Alternative bases like potassium carbonate can also be employed, often in a polar aprotic solvent like acetonitrile (B52724) or DMF.

An alternative pathway involves the N-benzylation of a pre-existing methyl-amino compound. In this retro-synthetic approach, the starting material would be Methyl 3-(methylamino)propanoate. This secondary amine can be reacted with a benzylating agent, such as benzyl bromide, in the presence of a suitable base to form the target molecule. orgsyn.org This strategy reverses the order of bond formation compared to the aza-Michael addition route.

Reductive amination represents another viable, though less direct, strategy. This would involve reacting a suitable keto-ester, such as methyl 3-oxopropanoate, with N-methylbenzylamine in the presence of a reducing agent. However, the stability and accessibility of the keto-ester precursor can make this route more complex than sequential alkylation.

The table below summarizes common reagents used in these C-N bond formation strategies.

StrategyStepReagent 1Reagent 2Base/Catalyst
Sequential Alkylation 1. Aza-Michael AdditionBenzylamineMethyl AcrylateNone or mild base
2. N-MethylationMethyl 3-(benzylamino)propanoateMethyl IodideSodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
Reverse Alkylation 1. N-BenzylationMethyl 3-(methylamino)propanoateBenzyl BromidePotassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

Esterification Approaches in Compound Synthesis

The methyl ester functional group in the target molecule can either be incorporated from the start of the synthesis or be formed in a dedicated esterification step.

The most direct approach is to use a starting material that already contains the methyl ester, such as methyl acrylate in the Aza-Michael addition pathway. This strategy is efficient as it avoids a separate protection or esterification step. However, it requires that subsequent reaction conditions are compatible with the ester functionality. For instance, strongly basic conditions at elevated temperatures could lead to hydrolysis or transesterification. The potential for transesterification has been noted in related syntheses where ethanol (B145695) was used as a solvent, leading to a mixture of methyl and ethyl esters. chemicalbook.com

Alternatively, if the synthesis begins with the corresponding carboxylic acid, 3-(benzyl(methyl)amino)propanoic acid, a direct esterification step is required. The Fischer-Speier esterification is a classic and effective method for this purpose. researchgate.net This reaction involves refluxing the carboxylic acid in methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). researchgate.netgoogle.com The reaction equilibrium is driven towards the ester product by using a large excess of methanol, which also serves as the solvent. google.com

The table below outlines these two primary approaches concerning the ester group.

ApproachDescriptionKey ReactionTypical Conditions
Pre-incorporated Ester The methyl ester is present in the starting material (e.g., methyl acrylate).Aza-Michael AdditionNeat or in methanol, room temperature.
Terminal Esterification The carboxylic acid is synthesized first and then esterified.Fischer-Speier EsterificationMethanol (solvent and reagent), catalytic H₂SO₄, reflux.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield of this compound while minimizing the formation of impurities. The key parameters to consider depend on the chosen synthetic route, typically the Aza-Michael addition and subsequent N-methylation.

For the Aza-Michael addition of benzylamine to methyl acrylate , the following parameters are critical:

Stoichiometry: The molar ratio of the reactants influences conversion. While a 1:1 ratio is theoretically sufficient, a slight excess of one reactant may be used to ensure the complete consumption of the other.

Temperature: The reaction is typically exothermic. Initial cooling may be necessary to control the reaction rate, followed by stirring at room temperature or gentle heating to drive the reaction to completion.

Solvent: The reaction can be run neat (without solvent) or in a solvent like methanol or ethanol. The choice of solvent can affect the reaction rate and work-up procedure.

Reaction Time: Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal time for completion and to avoid side-product formation.

For the N-methylation of Methyl 3-(benzylamino)propanoate , optimization involves:

Choice of Base: A strong, non-nucleophilic base is preferred. Sodium hydride (NaH) is effective but requires anhydrous conditions. monash.edu Weaker bases like potassium carbonate (K₂CO₃) are often safer and easier to handle but may require higher temperatures or longer reaction times.

Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or acetonitrile are typically used to facilitate the reaction while preventing side reactions with the base.

Temperature: The initial deprotonation is often performed at 0 °C to control the reaction, followed by warming to room temperature after the addition of the methylating agent (e.g., methyl iodide).

Purification: After the reaction, purification by column chromatography is usually necessary to separate the desired tertiary amine product from unreacted starting material, the base, and any by-products.

Systematic optimization of these variables can be achieved using methodologies like Response Surface Methodology (RSM), which allows for the efficient assessment of the effects of multiple parameters on reaction outcomes such as yield and purity. researchgate.net

The following table provides a summary of key parameters and their typical considerations for optimization.

Reaction StepParameterTypical Range/OptionsEffect on Yield and Purity
Aza-Michael Addition Molar Ratio (Amine:Acrylate)1:1 to 1:1.2Can drive reaction to completion; excess reagent must be removed.
Temperature0 °C to 50 °CHigher temperatures increase rate but may lead to polymerization of acrylate.
SolventNeat, Methanol, EthanolAffects reaction rate and solubility; alcohols risk transesterification.
N-Methylation BaseNaH, K₂CO₃, Et₃NStronger bases lead to faster deprotonation and higher conversion.
Temperature0 °C to Room TemperatureLow temperature controls exothermic reaction and minimizes side products.
SolventTHF, DMF, AcetonitrileMust be anhydrous and compatible with the chosen base.

Chemical Reactivity and Transformational Pathways

Nucleophilic Reactions Involving the Ester Group

The ester functionality is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. These reactions are fundamental for modifying the ester group or deprotecting it to the corresponding carboxylic acid.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(benzyl(methyl)amino)propanoic acid, can be achieved under either acidic or basic conditions. The kinetics and mechanism are influenced by the presence of the amino group in the β-position. nih.govcore.ac.uk

Under basic conditions (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion to yield the carboxylate salt. The rate of hydrolysis can be influenced by the electron density on the acyl carbon. nih.gov For β-amino esters, the reaction is generally a pseudo-first-order process at a constant pH. core.ac.uk

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. The protonated form of the amino group can influence the reaction energetics. core.ac.uk Enzymatic methods, using lipases, have also been developed for the enantioselective hydrolysis of related β-amino ester hydrochlorides. mdpi.com

Condition Mechanism Key Intermediates Product
Basic (Saponification)Nucleophilic acyl substitution by OH⁻Tetrahedral intermediateCarboxylate salt
AcidicProtonation of carbonyl, followed by nucleophilic attack by H₂OProtonated carbonyl, Tetrahedral intermediateCarboxylic acid

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For β-amino esters, the presence of unreacted amines within a polymer matrix can catalyze the degradation of the polymer in alcohol via a transesterification mechanism. nih.gov This suggests that the amine functionality within the molecule or in the reaction mixture can play a role in promoting this transformation.

The reaction can be a useful synthetic strategy for modifying the ester group, and various catalysts, including environmentally benign options like 3-nitrobenzeneboronic acid, have been shown to be effective for the selective transesterification of β-keto esters, a related class of compounds. researchgate.netnih.gov It has been observed that during other reactions, such as the hydrogenation of Methyl 3-(benzyl(methyl)amino)propanoate in ethanol (B145695), transesterification can occur as a side reaction, yielding the corresponding ethyl ester. chemicalbook.com This highlights the need to select solvents carefully to avoid undesired byproducts.

Reactions at the Amine Functionality

The tertiary amine in this compound is nucleophilic, though sterically hindered by the benzyl (B1604629) and methyl groups. It can undergo reactions typical of tertiary amines.

Alkylation: As a tertiary amine, further alkylation at the nitrogen center would result in the formation of a quaternary ammonium (B1175870) salt. This reaction would typically involve a reactive alkyl halide, such as methyl iodide. The N-alkylation of secondary amines with alcohols, catalyzed by transition metals like Iridium(III) or Ruthenium(II), is a common method for synthesizing tertiary amines. nih.govacs.org

Acylation: The acylation of amines with acyl halides or anhydrides is a fundamental method for forming amides. researchgate.netyoutube.com While the nitrogen in this compound is part of a tertiary amine and thus cannot form a stable amide through direct acylation, related secondary amines are readily acylated. The reaction typically involves the nucleophilic attack of the amine on the carbonyl group of the acylating agent, followed by the elimination of a leaving group. youtube.com

Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds by converting a carbonyl group to an amine. stackexchange.comwikipedia.org This process typically involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or catalytically with H₂. wikipedia.orgorganic-chemistry.orgchemistrylearner.com

While this compound itself is the product of such a reaction (from methyl acrylate (B77674) and N-methylbenzylamine), the reverse can be considered. More practically, the parent secondary amine, N-methylbenzylamine, can be used in reductive amination with various aldehydes and ketones to synthesize a wide array of more complex tertiary amines. Mild and selective reducing agents such as sodium triacetoxyborohydride (B8407120) are often employed for these transformations. stackexchange.comorganic-chemistry.org This strategy avoids the over-alkylation problems often associated with direct alkylation using alkyl halides. stackexchange.com

Hydrogenation and Deprotection Techniques

The N-benzyl group is a common protecting group for amines because it can be readily removed under reductive conditions. nih.govacs.org The most common method for deprotecting N-benzyl amines is catalytic hydrogenation. nih.govresearchgate.net

This transformation is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). chemicalbook.comwikipedia.org The reaction involves the hydrogenolysis of the C-N bond, cleaving the benzyl group and yielding the corresponding secondary amine, Methyl 3-(methylamino)propanoate, with toluene (B28343) as a byproduct. researchgate.net To counteract catalyst poisoning by the amine product, the reaction is often run in an acidified solution, for instance, in ethanol containing HCl. sciencemadness.org

Catalytic transfer hydrogenation offers an alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule, such as ammonium formate (B1220265) or formic acid, is used in conjunction with the Pd/C catalyst. mdma.ch These methods are often rapid and can be performed under neutral, moderate reaction conditions. mdma.ch The choice of catalyst, hydrogen source, and solvent can be optimized to achieve high yields.

Method Catalyst Hydrogen Source Typical Conditions Product Reference
Catalytic Hydrogenation10% Pd/CH₂ (gas balloon)EtOH, room temp, 48hMethyl 3-(methylamino)propanoate chemicalbook.com
Catalytic Transfer Hydrogenation10% Pd/CAmmonium FormateDry MeOH, refluxFree secondary amine mdma.ch
Acid-Facilitated HydrogenationPd/C + Nb₂O₅/CH₂ (gas)MeOH, room tempFree secondary amine nih.govacs.org

It is important to note that the reaction conditions for deprotection must be chosen carefully. For example, performing the hydrogenation in an alcohol solvent like ethanol can lead to partial transesterification of the methyl ester to an ethyl ester. chemicalbook.com

Conjugate Addition Reactions

The primary method for the synthesis of this compound involves a conjugate addition reaction, specifically an aza-Michael addition. This reaction typically entails the addition of N-methylbenzylamine to an acrylic acid derivative, such as methyl acrylate. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester.

The reaction of N-methylbenzylamine with methyl acrylate is analogous to the well-documented aza-Michael addition of benzylamine (B48309) to acrylates. mdpi.comnih.gov Studies on the reaction of benzylamine with methyl acrylate have shown that the reaction can be promoted by various catalysts and conditions, including microwave irradiation and the use of bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com These reactions can sometimes lead to the formation of a double addition product, although reaction conditions can be optimized to favor the desired mono-adduct. mdpi.com For the synthesis of this compound, the reaction proceeds as follows:

Reaction Scheme: Aza-Michael Addition

This synthetic route is efficient for producing β-amino esters. The reaction conditions can be tailored to achieve high yields, often without the need for a solvent. mdpi.com

Cyclization and Rearrangement Pathways

The bifunctional nature of this compound allows for various intramolecular reactions, leading to the formation of heterocyclic structures.

One of the most significant potential cyclization pathways is an intramolecular aminolysis, where the nitrogen atom attacks the carbonyl carbon of the ester. This reaction, upon heating or under basic or acidic conditions, would lead to the formation of a four-membered ring, a β-lactam (azetidin-2-one). The product of such a cyclization would be 1-benzyl-1-methylazetidin-2-one. This type of intramolecular cyclization is a known process for γ- and δ-amino esters to form five- and six-membered lactams, respectively, although the formation of four-membered rings from β-amino esters is generally less favorable due to ring strain.

Another potential cyclization is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. libretexts.orglibretexts.org For this compound itself, a Dieckmann condensation is not possible as it only possesses one ester group. However, if the methyl group on the nitrogen were replaced by a carboxymethyl group, forming a diester, an intramolecular cyclization could occur. This would lead to the formation of a piperidine-based β-keto ester. libretexts.orglibretexts.org

Furthermore, derivatives of this compound can be utilized in more complex cyclization cascades. For instance, the core structure can be incorporated into larger molecules that are designed to undergo specific intramolecular reactions, such as radical cyclizations or transition-metal-catalyzed cyclizations, to form polycyclic nitrogen-containing scaffolds. acs.orgnih.gov

Regarding rearrangement pathways, there is no specific, commonly cited rearrangement reaction for this compound in the reviewed literature. However, like many organic molecules, it could potentially undergo rearrangements under specific conditions, such as photochemical or thermal stress, or in the presence of strong acids or bases, but such transformations are not characteristic of its everyday chemical behavior. The stability of the compound is demonstrated by its use as a stable precursor in reactions such as catalytic hydrogenation to remove the benzyl group, a common strategy in multi-step synthesis. chemicalbook.com

Below is a table summarizing the potential cyclization products from derivatives of this compound.

Starting Material DerivativeReaction TypePotential Product
This compoundIntramolecular Aminolysis1-benzyl-1-methylazetidin-2-one
Diethyl 2,2'-(benzylazanediyl)diacetateDieckmann CondensationEthyl 1-benzyl-4-oxopiperidine-3-carboxylate

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are essential for understanding the electronic structure, reactivity, and stability of a molecule. These investigations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of Methyl 3-(benzyl(methyl)amino)propanoate, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. Without specific studies, no data on parameters such as bond lengths, bond angles, and dihedral angles, calculated using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)), can be presented.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. Specific values for the HOMO energy, LUMO energy, and the energy gap for this compound are not available in published research.

Chemical Reactivity Descriptors and Fukui Functions

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Fukui functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. Without dedicated computational studies, a quantitative analysis of these descriptors and the specific atomic sites prone to attack on this compound cannot be provided.

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule (ligand) and a protein.

Hydrogen Bonding Interactions

Hydrogen bonds are crucial non-covalent interactions that play a significant role in the binding of a ligand to a protein's active site. An analysis would typically identify the specific amino acid residues in a target protein that act as hydrogen bond donors or acceptors with the functional groups of this compound, such as the carbonyl oxygen of the ester group. However, no molecular docking studies involving this compound have been found.

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms through computational modeling is a cornerstone of modern chemical research. For a molecule like this compound, which contains a tertiary amine and an ester functional group, computational studies can predict reaction pathways, transition states, and activation energies for various transformations.

While a specific computational study on the reaction mechanisms of this compound is not readily found, the methodologies employed for similar molecules can be described. For instance, Density Functional Theory (DFT) is a common method to investigate reactions involving tertiary amines and esters. A study on the Menshutkin-like reaction between mesylate derivatives and ammonia, for example, utilized the B3LYP functional with the 6-31+G** basis set to compute the energetics of the reaction. nih.gov Such an approach could be hypothetically applied to model the quaternization of the nitrogen atom in this compound with an alkyl halide. The calculations would aim to identify the transition state structure and the associated energy barrier for the reaction.

Another potential reaction is the hydrolysis of the ester group. Computational models, often employing a combination of quantum mechanics and molecular mechanics (QM/MM), can simulate the reaction in an aqueous environment. These models can help in understanding the role of solvent molecules in stabilizing the transition state and intermediates.

To illustrate the type of data generated from such computational studies, the following table presents hypothetical relative energies for a modeled reaction pathway.

Structure Description Relative Energy (kcal/mol)
ReactantsThis compound + CH3I0.0
Transition StateSN2 transition state for N-methylation+15.2
ProductsQuaternary ammonium (B1175870) salt-5.8

This table is illustrative and based on typical values for similar reactions; it is not derived from a specific study on this compound.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and the mapping of the potential energy surface are therefore crucial aspects of theoretical chemistry.

For this compound, the key rotatable bonds include the C-N bonds of the tertiary amine and the C-C bonds of the propanoate chain. A comprehensive conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer.

A theoretical study on the conformational energies of β-amino acids in a model peptide environment provides insights into the factors governing their structures. scirp.org This study, using Hartree-Fock (HF) and DFT methods, found that solvation generally stabilizes the conformations and that intramolecular hydrogen bonding can play a significant role. scirp.org Although this compound is a tertiary amine and lacks the N-H for traditional hydrogen bonding, weak intramolecular interactions, such as C-H···O, could still influence its conformational preferences.

Furthermore, a computational study on N-acetyl-N-methyl-L-alanine-N'-methylamide revealed that N-methylation reduces the number of observable backbone conformers. researchgate.net This suggests that the N-methyl and N-benzyl groups in this compound are likely to significantly restrict the conformational freedom around the nitrogen atom.

A combined experimental and theoretical study on N-benzyl-N-(furan-2-ylmethyl) acetamide employed NMR spectroscopy and DFT calculations to investigate the hindered cis-trans rotational equilibrium around the amide bond. scielo.br A similar approach could be applied to this compound to study the rotational barriers around the N-benzyl and N-methyl bonds.

The following table presents hypothetical relative energies for different conformers of a related N,N-disubstituted β-amino ester, illustrating the kind of data obtained from a conformational analysis.

Conformer Dihedral Angle (N-C-C-C) Relative Energy (kcal/mol)
160° (gauche)0.0
2180° (anti)+1.2
3-60° (gauche)+0.2

This table is illustrative and based on general principles of conformational analysis for similar molecules; it is not derived from a specific study on this compound.

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data for the compound this compound could not be located. While information exists for structurally similar molecules, providing that data would be scientifically inaccurate for the requested compound.

Generating an article with detailed research findings, including specific data for Proton (1H) NMR, Carbon-13 (13C) NMR, and mass spectrometry as requested, requires access to published characterization data for this exact molecule. Without these primary sources, it is not possible to provide a factually accurate and authoritative analysis that adheres to the strict requirements of the user's instructions.

Therefore, the requested article focusing on the spectroscopic characterization of this compound cannot be generated at this time. An analysis based on theoretical predictions or data from analogous compounds would not meet the specified criteria for detailed and accurate research findings.

Spectroscopic Characterization Techniques in Research

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. For Methyl 3-(benzyl(methyl)amino)propanoate, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary structural components: the ester group, the tertiary amine, and the benzyl (B1604629) group.

The most prominent peak is typically the carbonyl (C=O) stretch of the ester functional group, which is expected to appear as a strong, sharp absorption band in the region of 1730-1750 cm⁻¹. st-andrews.ac.ukresearchgate.net The C-O-C stretching vibrations of the ester group would also produce characteristic bands, generally in the 1100-1300 cm⁻¹ range. researchgate.net

Vibrations associated with the benzyl group include C-H stretching from the aromatic ring (typically above 3000 cm⁻¹) and the alkyl portions (typically below 3000 cm⁻¹). researchgate.net Aromatic C=C ring stretching vibrations usually appear in the 1450-1600 cm⁻¹ region. The presence of the tertiary amine is identified by C-N stretching vibrations.

Based on data from structurally related compounds, the following table summarizes the expected key IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester (C=O)Stretching1730 - 1750Strong
Aromatic (C-H)Stretching3000 - 3100Medium-Weak
Alkyl (C-H)Stretching2800 - 3000Medium
Ester (C-O)Stretching1100 - 1300Strong
Tertiary Amine (C-N)Stretching1000 - 1250Medium-Weak
Aromatic (C=C)Ring Stretching1450 - 1600Medium-Variable
Methylene (-CH₂-)Bending (Scissoring)1440 - 1480Medium

This is an interactive data table. You can sort and filter the data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction (SCXRD) involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

For a compound like this compound, an SCXRD analysis would yield precise data on:

Molecular Conformation: The exact spatial arrangement of the benzyl, methyl, and propanoate groups, including key torsion angles.

Bond Parameters: Highly accurate measurements of all bond lengths and angles within the molecule.

Stereochemistry: Unambiguous determination of the molecule's stereochemical configuration.

Crystal Packing: How individual molecules are arranged in the crystal lattice, revealing intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds.

While a specific crystal structure for the title compound is not publicly available, analysis of closely related structures, such as derivatives of 1,2,3-triazole containing a benzyl and a methyl propanoate moiety, demonstrates that SCXRD can reveal complex supramolecular assemblies, including dimers and layers formed through various intermolecular contacts. iucr.orgiucr.org

Derived from the data obtained in a single-crystal X-ray diffraction experiment, Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. iucr.orgnih.gov The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the point where the electron contribution from the molecule is equal to the contribution from all other molecules.

Key aspects of this analysis include:

d_norm Mapping: A surface mapped with a normalized contact distance (d_norm) highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii), which are often associated with hydrogen bonds and other strong interactions. Blue regions represent longer contacts.

Fingerprint Plots: These are 2D histograms that summarize all intermolecular contacts on the Hirshfeld surface. nih.gov Each point on the plot corresponds to a pair of distances (dₑ and dᵢ) from the surface to the nearest nucleus external and internal to the surface, respectively. The plots provide a quantitative breakdown of the types of interactions present. For an organic molecule like this compound, the most significant contributions to the surface contacts would likely come from H···H, C···H/H···C, and O···H/H···O interactions. nih.gov

This analysis provides a powerful visual and statistical summary of how a molecule interacts with its neighbors in the solid state. iucr.org

Vibrational Spectroscopy for Molecular Dynamics

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a window into the dynamic motions of a molecule. mdpi.com The (3N-6) fundamental vibrational modes for a non-linear molecule (where N is the number of atoms) correspond to specific, quantized motions, such as the stretching of bonds and the bending of bond angles. mdpi.com

The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them. A detailed analysis of the vibrational spectrum, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific spectral bands to particular molecular motions. nih.govresearchgate.net

For this compound, vibrational analysis would characterize the dynamics of its constituent parts:

Stretching Vibrations: High-frequency motions involving changes in bond length (e.g., C=O, C-H, C-N, C-C).

Bending Vibrations: Lower-frequency motions involving changes in bond angles (e.g., scissoring, rocking, wagging, and twisting of CH₂ groups). researchgate.net

By studying these modes, researchers can gain insight into the molecule's conformational flexibility and the relative strengths of its chemical bonds. Theoretical calculations can further provide a Potential Energy Distribution (PED) analysis, which quantifies the contribution of each type of internal coordinate (like stretching or bending) to a given vibrational mode. mdpi.com

Derivative Synthesis and Structural Exploration

N-Substituted Methyl Propanoate Derivatives

The tertiary amine in Methyl 3-(benzyl(methyl)amino)propanoate is a primary site for structural modification. Synthetic strategies have been developed to introduce a variety of substituents in place of the benzyl (B1604629) and methyl groups, leading to a diverse library of N-substituted analogues.

Analogues closely related to the parent compound have been synthesized to study the impact of subtle changes to the N-benzyl and N-methyl groups. One such analogue is Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, which is prepared through an aza-Michael addition reaction between N-benzylethanolamine and methyl acrylate (B77674) st-andrews.ac.uk. The synthesis involves stirring a mixture of the two reactants at 100 °C for three hours st-andrews.ac.uk. The resulting product incorporates a hydroxyl group, offering a new site for further functionalization st-andrews.ac.uk.

Another related compound is Methyl 3-(benzylamino)propanoate, which lacks the N-methyl group tcichemicals.comchemicalbook.com. This secondary amine derivative serves as a precursor for reintroducing alkyl groups or for creating other N-substituted compounds bldpharm.com.

Compound NameStructureCAS NumberMolecular FormulaKey Synthetic Feature
This compoundCN(CCC(=O)OC)CC1=CC=CC=C117946-01-9C12H17NO2Parent Compound nih.govmolport.com
Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate(Structure not available)(Not specified)C13H19NO3Aza-Michael addition of N-benzylethanolamine to methyl acrylate st-andrews.ac.uk
Methyl 3-(benzylamino)propanoateC1=CC=C(C=C1)CNCCC(=O)OC23574-01-8C11H15NO2Secondary amine analogue, precursor for other derivatives tcichemicals.combldpharm.com

A broad range of derivatives has been created by replacing the N-benzyl and/or N-methyl groups with other alkyl or aryl substituents. These substitutions are typically achieved through N-alkylation reactions of corresponding primary or secondary amines with appropriate alkyl halides or through reductive amination procedures. For instance, various substituted benzyl groups have been introduced, leading to compounds like Methyl 3-((4-fluorobenzyl)amino)propanoate and Methyl 3-((3-methylphenyl)methyl]amino}propanoate bldpharm.com.

Furthermore, the synthesis of N-substituted maleimides connected to different heterocycles has been reported, starting from the reaction of maleic anhydride with amines like aniline or benzylamine (B48309) to form maleamic acids, which are then cyclized and further functionalized uobaghdad.edu.iq.

Compound NameCAS NumberMolecular FormulaSubstituent Type
Methyl 3-((4-fluorobenzyl)amino)propanoate1094242-09-7(Not specified)Substituted N-benzyl bldpharm.com
Methyl 3-{[ (3-methylphenyl)methyl]amino}propanoate1094276-43-3(Not specified)Substituted N-benzyl bldpharm.com
Ethyl 3-((4-chlorobenzyl)amino)propanoate67044-03-5(Not specified)Substituted N-benzyl (ethyl ester) bldpharm.com
tert-Butyl 3-((4-methylbenzyl)amino)propanoate1221342-41-1(Not specified)Substituted N-benzyl (tert-butyl ester) bldpharm.com

Ester Analogues and Their Preparation

The methyl ester functionality of this compound can be readily converted to other esters, such as ethyl, tert-butyl, or benzyl esters. The preparation of these analogues typically involves transesterification reactions or direct esterification of the corresponding carboxylic acid.

For example, ethyl ester derivatives like Ethyl 3-((4-methylbenzyl)amino)propanoate and Ethyl 3-(benzylamino)propanoate hydrochloride have been synthesized bldpharm.com. The synthesis of amino acid methyl esters, in general, can be efficiently achieved by reacting the amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature mdpi.com. A similar principle can be applied to the synthesis of other alkyl esters.

The preparation of benzyl esters often utilizes Fischer-Speier esterification, where the corresponding amino acid is treated with benzyl alcohol and p-toluenesulfonic acid in a solvent that allows for the azeotropic removal of water researchgate.net. Another method involves using 2-benzyloxy-1-methylpyridinium triflate as a mild reagent for benzylation under neutral conditions beilstein-journals.org.

Corresponding Carboxylic Acid Derivatives

The hydrolysis of the methyl ester group in this compound and its analogues yields the corresponding carboxylic acid derivatives. This transformation is typically achieved by refluxing the ester in an acidic or basic aqueous solution. For example, a mixture of methyl and ethyl esters can be hydrolyzed by refluxing with 5 M HCl to yield the carboxylic acid as a hygroscopic white solid chemicalbook.com.

The resulting compound, 3-[Benzyl(methyl)amino]propanoic acid, is a key derivative that serves as a versatile intermediate in the synthesis of more complex molecules and pharmaceuticals myskinrecipes.comuni.lu. Its structure combines both an amino group and a carboxylic acid, making it a valuable building block in organic synthesis myskinrecipes.com.

Functionalized and Heterocyclic Methyl Propanoate Conjugates

The this compound framework has been incorporated into more complex molecular architectures, including conjugates with heterocyclic systems. These syntheses often involve multi-step reaction sequences.

For instance, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were prepared starting from methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate nih.gov. This starting material was first reacted with benzyl chloride, followed by hydrazinolysis of the ester to form a hydrazide. This intermediate then underwent an azide (B81097) coupling reaction with various amines to yield the final quinoxaline-based propanamide derivatives nih.gov.

Similarly, strategies for the functionalization of other N-heterocycles like benzothiazoles and quinolines have been developed, which could be applied to create conjugates with the propanoate structure. These methods often involve the direct functionalization of C(sp3)–H bonds under metal-free conditions nih.gov. The synthesis of L-tyrosine thiol carboxylic acid analogues also demonstrates the conjugation of amino acid derivatives to form more complex structures nih.gov.

Stereoisomeric Forms and Their Synthesis

The synthesis of specific stereoisomers of this compound derivatives is crucial when chirality is a key factor for their intended application. The introduction of a chiral center, for example at the α or β position of the propanoate chain, leads to enantiomeric or diastereomeric forms.

Various stereospecific synthetic routes have been developed. For example, (+)-Methyl 3-(benzylamino)butanoate and (S)-methyl 3-((S)-1-phenylethylamino)butanoate are examples of chiral derivatives that have been synthesized, indicating that methods for controlling stereochemistry are available bldpharm.com. One common strategy involves the use of chiral starting materials. For instance, enantiomerically pure α-N,N-dibenzylamino aldehydes can be prepared by the reduction of the corresponding chiral benzyl esters, such as benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate, using a reducing agent like lithium aluminum hydride orgsyn.org. The synthesis often relies on chiral amino acids as the starting point to ensure the final product has high enantiomeric purity medchemexpress.com.

Advanced Research Applications in Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthesis

A cornerstone of its utility lies in its function as a key intermediate in multi-step synthetic sequences. The compound serves as a stable, easily handled precursor that can be transformed into other valuable molecules through carefully planned reaction pathways. The benzyl (B1604629) and methyl groups on the nitrogen atom act as protecting groups, preventing unwanted side reactions at the amine while allowing for modifications at the ester terminus.

One of the most common transformations is the removal of the N-benzyl group via catalytic hydrogenation. For example, Methyl 3-(benzyl(methyl)amino)propanoate can be dissolved in ethanol (B145695) and treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com This process, known as hydrogenolysis, selectively cleaves the carbon-nitrogen bond of the benzyl group, yielding Methyl 3-(methylamino)propanoate. chemicalbook.comnih.gov This deprotection step is crucial for unmasking the secondary amine, which can then be used in subsequent coupling or derivatization reactions.

Furthermore, the ester group can be converted into other functional groups. For instance, treatment with hydrazine (B178648) hydrate (B1144303) allows for the transformation of the methyl ester into a hydrazide, forming 3-[Benzyl(methyl)amino]propanohydrazide. scbt.com This hydrazide can then serve as a precursor for the synthesis of various heterocyclic compounds or be used in coupling reactions to form larger molecules. nih.gov These transformations highlight the compound's role as a pivotal molecular waypoint, enabling chemists to navigate complex synthetic roadmaps.

Starting MaterialReagents and ConditionsProductSignificance
This compoundH₂, 10% Pd/C, Ethanol, 48hMethyl 3-(methylamino)propanoateDeprotection to reveal a secondary amine for further synthesis. chemicalbook.com
This compoundHydrazine hydrate3-[Benzyl(methyl)amino]propanohydrazideConversion to a hydrazide for use in coupling reactions or heterocycle synthesis. scbt.com

**7.2. Utilization as a Building Block in Complex Molecule Construction

Beyond its role as a transient intermediate, this compound is frequently employed as a fundamental building block, providing a significant portion of the carbon skeleton in the final target molecule.

The structure of this compound is essentially that of an N-protected, N-methylated β-amino acid ester. This makes it an ideal precursor for the synthesis of unnatural amino acids and peptide analogues. nih.gov N-methylation is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides, such as increasing their stability against enzymatic degradation and improving membrane permeability. nih.gov

By incorporating this building block, chemists can introduce an N-methyl-β-alanine moiety into a peptide chain. The synthesis involves deprotecting the benzyl group, followed by standard peptide coupling reactions. The strategic incorporation of such unnatural amino acids is a key method for creating molecular diversity and developing peptide-based therapeutics with improved biological profiles. acs.org The use of pre-formed building blocks like this compound simplifies the synthetic process for these complex biomolecules.

The core structure of β-amino esters is well-suited for the construction of six-membered heterocyclic rings. A closely related compound, Methyl 3-(benzylamino)propanoate, has been explicitly used for the preparation of dihydrouracils, which are investigated as potential anti-epileptogenic agents. cymitquimica.com The synthesis typically involves the reaction of the β-amino group with an isocyanate or a related reagent to form a urea, which then undergoes intramolecular cyclization via condensation with the ester group to form the dihydrouracil (B119008) ring.

Given its structural similarity, this compound can serve as a scaffold for N-methylated dihydrouracil derivatives. The N-methyl group would be retained on the resulting heterocyclic ring, providing a point for further structural modification and influencing the biological activity of the final compound. This application demonstrates how the compound can be used to rapidly assemble heterocyclic systems of medicinal interest.

Development of Novel Reagents and Methodologies

The application of this compound in synthesis contributes to the broader development of chemical methodologies. While not a novel reagent in itself, its use in constructing complex molecules like quinoxaline (B1680401) derivatives showcases its compatibility with modern synthetic methods. mdpi.com For instance, its derivatives are used in multi-step sequences that involve steps like hydrazinolysis followed by azide (B81097) coupling to append various side chains. nih.govmdpi.com

The successful integration of this building block into such synthetic routes validates and expands the scope of these methodologies. It demonstrates that these reaction conditions are tolerant of the N-benzyl-N-methylamino functionality, providing valuable data for chemists designing new synthetic strategies. The reliable performance of this compound in established reaction classes, such as catalytic hydrogenation and amide couplings, reinforces its utility and encourages its application in the development of synthetic routes toward new and complex molecular targets.

Contribution to Synthetic Strategy Advancement

The availability of versatile building blocks like this compound is fundamental to the advancement of synthetic strategy. It enables a more convergent approach to the synthesis of complex molecules. Instead of constructing the N-benzyl-N-methyl-β-alanine fragment through a lengthy, linear sequence of steps late in a synthesis, chemists can introduce this entire unit in a single step using the pre-formed compound.

Research AreaContribution of this compoundExample Application
Peptide Chemistry Serves as a precursor to N-methylated β-amino acids.Incorporation into peptide backbones to enhance stability and bioavailability. nih.gov
Heterocyclic Chemistry Acts as a scaffold for building ring systems.Synthesis of N-methylated dihydrouracil derivatives. cymitquimica.com
Convergent Synthesis Allows for the introduction of a complex fragment in a single step.Efficient construction of quinoxaline-based propanamides. nih.govmdpi.com

Q & A

Q. What are the key synthetic strategies for preparing Methyl 3-(benzyl(methyl)amino)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting methyl 3-chloropropanoate with benzyl(methyl)amine under basic conditions (e.g., NaHCO₃ or Et₃N) in a polar aprotic solvent (e.g., DMF or acetonitrile) can yield the target compound . Optimization of reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 amine:ester) is critical to minimize side products like over-alkylated amines. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), methyl ester (δ 3.6–3.7 ppm), and N-methyl group (δ 2.2–2.4 ppm) .
  • HRMS : Exact mass calculation for C₁₂H₁₅NO₂ (MW 205.26 g/mol) should match observed m/z (e.g., [M+H]⁺ = 206.12) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and amine N–H (broad peak ~3300 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways during the synthesis of this compound?

  • Methodological Answer : Competing N-alkylation versus O-alkylation can occur due to the ambident nucleophilicity of the amine. Steric hindrance from the benzyl group favors N-alkylation, but excess alkylating agent may lead to over-alkylation. Kinetic studies (e.g., monitoring via TLC or in situ FTIR) show that lower temperatures (≤50°C) and controlled reagent addition reduce side reactions. Computational modeling (DFT) predicts transition-state energies for pathway selectivity .

Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies in buffered solutions (pH 3–9) reveal hydrolysis of the ester moiety under alkaline conditions (pH >8), forming 3-(benzyl(methyl)amino)propanoic acid. Use HPLC to quantify degradation products: Degradation Kinetics :
pHHalf-life (h)Major Degradant
3>200None
7120<5% hydrolyzed
924>90% hydrolyzed
Stabilization strategies include storing the compound in anhydrous solvents (e.g., THF) at –20°C .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., acetylcholinesterase) may arise from:
  • Impurity profiles : Use LC-MS to verify compound purity (>95%) and rule out interference from synthesis byproducts .
  • Assay conditions : Standardize buffer ionic strength (e.g., 50 mM Tris-HCl) and temperature (25°C) across studies .
  • Stereochemical considerations : Chiral HPLC can confirm enantiomeric purity, as R/S configurations may exhibit differing activities .

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